2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one
Description
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(4-amino-3-hydroxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,17,19H,16H2 |
InChI Key |
CFRLDZRQZFAWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)N)O)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Strategies
Multicomponent protocols offer atom-economical routes to chromenone derivatives. A notable approach involves the condensation of 3-hydroxy-4H-chromen-4-one with aldehydes and amines under mild conditions. For example, Komogortsev et al. demonstrated that 3-hydroxy-4H-chromen-4-one reacts with carbonyl compounds and Meldrum’s acid in a one-pot synthesis to yield substituted chromenone propanoates . Adapting this method, the amino and hydroxyl groups can be introduced via:
-
Step 1 : Aldol condensation between 3-hydroxy-4H-chromen-4-one and a protected 4-amino-3-hydroxybenzaldehyde derivative.
-
Step 2 : Acid-catalyzed cyclization to form the chromenone core.
-
Step 3 : Deprotection of the amino group using hydrogenolysis or acidic hydrolysis.
This method achieves moderate yields (50–65%) but requires careful control of protecting groups to prevent side reactions .
Palladium-Catalyzed C–H Functionalization
Palladium-catalyzed reactions enable direct functionalization of aromatic rings. A protocol by Shi et al. describes the synthesis of 3-(2-olefinbenzyl)-4H-chromen-4-one via Pd(II)-catalyzed C–H olefination . For the target compound, this strategy can be modified as follows:
-
Substrate Preparation : Start with 3-hydroxy-4H-chromen-4-one and a boronic ester containing the 4-amino-3-hydroxyphenyl moiety.
-
Coupling Reaction : Use Pd(OAc)₂ as a catalyst with a π-chelating ligand (e.g., 8-aminoquinoline) to facilitate ortho-C–H activation.
-
Conditions : React at 80°C in DCE/DCM (1:1) with triethylamine as a base .
This method offers regioselectivity but faces challenges in achieving high yields (>40%) due to steric hindrance from the chromenone core .
Oxidative Cyclization Using Hypervalent Iodine Reagents
The patent CN111635387A discloses a rapid synthesis of chromone derivatives using [bis(trifluoroacetoxy)iodo]benzene (PIFA) . Key steps include:
-
Intramolecular Cyclization : React 2-methoxyphenyl alkynone derivatives with PIFA in acetonitrile at ambient temperature.
-
Sulfide/Selenide Incorporation : Introduce sulfur or selenium substituents via diphenyl disulfide/selenide intermediates.
Adapting this method for the target compound:
-
Synthesize a 4-amino-3-hydroxyphenyl alkynone precursor.
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Treat with PIFA to induce cyclization, forming the chromenone skeleton.
-
Demethylate the methoxy group using BBr₃ to yield the final hydroxyl group .
Yields range from 60–72%, with the main limitation being the availability of specialized alkynone precursors .
Copper-Catalyzed Three-Component Reactions
Copper catalysis enables efficient coupling of alkynes, isoxazoles, and chromenones. A method by ACS Omega involves:
-
Reagents : Terminal alkynes, benzo[d]isoxazole, and 3-hydroxy-4H-chromen-4-one.
For the target compound:
-
Use a propargylamine derivative to introduce the amino group.
-
Optimize stoichiometry to ensure selective coupling at the C3 position of the chromenone.
This approach achieves yields up to 75% but requires rigorous exclusion of moisture .
Microwave-Assisted Cyclization
Microwave irradiation accelerates chromenone formation. A procedure from ACS Omega synthesizes chroman-4-ones via aldol condensation and oxa-Michael addition under microwave conditions (170°C, 1 hour) . Adaptations include:
-
Starting with 2′-hydroxyacetophenone and 4-amino-3-hydroxybenzaldehyde.
-
Using DIPA as a base in ethanol to promote cyclization.
Yields vary from 17–88%, depending on substituent electronic effects .
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Multicomponent Reaction | 50–65 | Atom-economical; mild conditions | Requires protecting groups |
| Pd-Catalyzed C–H | 40–50 | Regioselective | Low yield due to steric hindrance |
| PIFA Cyclization | 60–72 | Rapid (<15 min); no chromatography | Specialized precursors |
| Copper Catalysis | 65–75 | High efficiency | Moisture-sensitive |
| Microwave-Assisted | 17–88 | Fast; scalable | Variable yields based on substituents |
Functional Group Transformations
Post-synthetic modifications are critical for introducing amino and hydroxyl groups:
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological effects of 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one are primarily due to its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular receptors and signaling pathways can also modulate cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Photochemical and Structural Properties
- ESIPT and Fluorescence: Compounds like 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one undergo ESIPT, enabling applications in sensing . The target’s amino group may modulate proton transfer kinetics or emission wavelengths.
- Crystal Packing: Substituents influence hydrogen-bonding networks. For example, 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one forms trans-dimer chains via O—H⋯O bonds . The target’s amino group could introduce additional N—H⋯O interactions, altering crystallinity.
Key Research Findings and Implications
- Anticancer Potential: Bromophenyl derivatives (e.g., 6l in ) show IC50 values comparable to 5-FU, suggesting that electron-withdrawing groups enhance cytotoxicity. The target compound’s amino group may balance cytotoxicity with reduced off-target effects.
- Enzyme Inhibition: Methoxy-substituted flavonols (e.g., ) inhibit Aurora kinases, critical in cancer cell proliferation. The target’s polar substituents may improve binding to hydrophilic kinase pockets.
- Antimicrobial Activity: Fluorophenyl derivatives exhibit antimicrobial properties , but the target’s amino group could broaden spectrum or reduce resistance.
Biological Activity
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the flavonoid family, is characterized by its unique chromen-4-one backbone and specific hydroxyl and amino substituents. Its molecular formula is C15H11NO4, and it has been the subject of various studies due to its diverse biological activities.
Structural Characteristics
The compound features a twisted benzene ring relative to the chromen skeleton, influencing its biological properties. The amino substitution at the para position relative to the hydroxyl group enhances its solubility, potentially affecting its interaction with biological targets differently than other flavonoids such as quercetin and kaempferol.
Table 1: Structural Comparison with Related Flavonoids
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Quercetin | Flavonol | Strong antioxidant properties |
| Kaempferol | Flavonol | Exhibits anti-inflammatory effects |
| Apigenin | Flavone | Antimicrobial and anticancer activities |
| Luteolin | Flavone | Potent antioxidant and anti-inflammatory |
Antioxidant Activity
Research indicates that 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one exhibits significant antioxidant properties. It can scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Candida species, which are known for their resistance to conventional antifungal treatments. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential alternative therapeutic agent against resistant strains .
Inhibition of Enzymatic Activity
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one has been reported to inhibit specific enzymes involved in metabolic pathways. For example, it shows inhibitory effects on glutathione S-transferase (GST), which plays a role in detoxification processes. The compound's IC50 values suggest that it may be effective in modulating GST activity, thereby influencing drug metabolism and efficacy .
Case Studies
- Antifungal Activity : A recent study evaluated the antifungal properties of several flavonoids, including 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one. The results indicated a significant reduction in fungal biofilm formation at low concentrations, suggesting potential applications in treating biofilm-associated infections .
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic investigations revealed that it activates caspase pathways, leading to programmed cell death. This property positions it as a candidate for further development in cancer therapeutics .
The biological activities of 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
- Enzyme Inhibition : By binding to active sites of target enzymes like GST, it alters their activity and can enhance the effects of certain drugs or reduce toxicity .
- Cellular Signaling Modulation : It may influence signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and anticancer effects.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., hydroxyl groups at δ 9–12 ppm, aromatic protons at δ 6–8 ppm) .
- IR Spectroscopy : Identify O–H (3200–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Conduct dose-response assays to validate activity thresholds (e.g., IC₅₀ values for antioxidant or antimicrobial effects) .
- Perform molecular docking studies to compare binding affinities with structural analogues (e.g., luteolin, quercetin) and identify key interactions .
- Use SAR analysis to correlate functional groups (e.g., amino vs. hydroxyl substitutions) with activity trends .
How does the substitution pattern influence biological activity compared to other flavonoids?
Basic
The amino and hydroxyl groups at the 3- and 4-positions enhance hydrogen-bonding with biological targets. highlights:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Target compound | 4-Amino-3-hydroxyphenyl group | Enhanced receptor specificity |
| Luteolin | Lacks amino group | Broad anti-inflammatory effects |
| 2-(3,4-Dihydroxyphenyl)-... | Additional hydroxyl group | Higher antioxidant activity |
Methodologically, competitive binding assays and ROS scavenging tests are recommended for direct comparisons .
What strategies optimize crystallization for X-ray diffraction studies?
Q. Advanced
- Use slow evaporation in mixed solvents (e.g., ethanol/water) to grow high-quality single crystals .
- Refine data with SHELXL , adjusting parameters like ADPs (atomic displacement parameters) and hydrogen-bond restraints .
- Validate results with WinGX/ORTEP for graphical representation and geometry analysis .
What are the primary biological targets of this compound?
Q. Basic
- Enzymes : Tyrosine kinases and cyclooxygenase-2 (COX-2) due to hydrogen-bonding with hydroxyl/amino groups .
- DNA intercalation : Planar chromenone core facilitates interaction with nucleic acids .
- Antimicrobial activity : Disruption of bacterial cell membranes via hydrophobic interactions .
How can functional groups be systematically modified to probe binding interactions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
